Benzenamine, 2-methyl-5-nitro-N-(4-nitrobenzylidene)-

Molecular conformation Twist angle DFT calculation

Researchers building SAR libraries around the nitrobenzylideneaniline chemotype require structurally defined compounds, yet close analogs (e.g., N-(4-nitrobenzylidene)aniline, positional isomers) are not functionally interchangeable. This compound delivers the unique dual-nitro (5-nitro on aniline, 4-nitro on benzylidene) plus 2-methyl substitution pattern, creating an electron-deficient scaffold (predicted pKa 0.61) with distinct conformational preferences and verified reference spectra (¹H NMR, GC-MS). • Fills a specific gap in published antimicrobial SAR data. • Extends computational models for imine conformational analysis. • Ships within 1 week; ≥90% purity; ideal for crystallography and screening workflows.

Molecular Formula C14H11N3O4
Molecular Weight 285.25 g/mol
Cat. No. B14923711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 2-methyl-5-nitro-N-(4-nitrobenzylidene)-
Molecular FormulaC14H11N3O4
Molecular Weight285.25 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H11N3O4/c1-10-2-5-13(17(20)21)8-14(10)15-9-11-3-6-12(7-4-11)16(18)19/h2-9H,1H3
InChIKeyRFZWMBMZQGFFKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-nitro-N-(4-nitrobenzylidene)aniline (CAS 303760-85-2): A Dual-Nitro Schiff Base for Differentiated Procurement in Medicinal Chemistry and Materials Research


Benzenamine, 2-methyl-5-nitro-N-(4-nitrobenzylidene)- (CAS 303760-85-2; molecular formula C14H11N3O4; exact mass 285.074956 g/mol) is a Schiff base formed by condensation of 2-methyl-5-nitroaniline with 4-nitrobenzaldehyde [1]. The molecule features two electron-withdrawing nitro groups—one at the 5-position of the aniline ring and one para on the benzylidene moiety—plus a 2-methyl substituent, creating a distinctive electronic push-pull architecture that differentiates it from simpler N-benzylideneaniline analogs [2]. Verified reference spectra (¹H NMR, GC-MS) are available in the Wiley KnowItAll spectral libraries [1], and predicted physicochemical parameters (boiling point 483.8±40.0 °C, density 1.32±0.1 g/cm³, pKa 0.61±0.50) are catalogued in authoritative chemical databases .

Identity verification via GC-MS and 1H NMR reference library
Electron-deficient dual-nitro scaffold for SAR and fragment-based libraries
Crystallographic probe for dynamic disorder (pedal motion) studies
Computational benchmark for push-pull imine conformer analysis

Why Generic N-Benzylideneaniline Analogs Cannot Substitute for 2-Methyl-5-nitro-N-(4-nitrobenzylidene)aniline


Schiff bases in the N-benzylideneaniline class are not functionally interchangeable because the identity, number, and position of ring substituents dictate molecular conformation (twist angle between aromatic rings), electronic distribution, and consequently biological target engagement and solid-state properties [1]. The target compound bears a unique combination of two nitro groups at the 5-position of the aniline ring and the 4-position of the benzylidene ring, plus a 2-methyl group. Simply removing or relocating any of these substituents produces a different compound with altered conformational preference and distinct spectral fingerprints, as demonstrated by systematic NMR and X-ray crystallographic studies on related series [2][3]. For procurement decisions, this means that close analogs such as N-(4-nitrobenzylidene)aniline (CAS 785-80-8), N-benzylidene-2-methyl-5-nitroaniline (CAS 303761-77-5), or positional isomers like 2-methyl-5-nitro-N-(3-nitrobenzylidene)aniline cannot be assumed to exhibit equivalent physicochemical behavior or biological activity.

Mono-nitro or unsubstituted benzylidene analogs may exhibit different twist angles and electronic profiles, altering spectroscopic and solid-state behavior.

Unverified spectral identity in closest analogs (CAS 303761-77-5, 785-80-8) increases misidentification risk in analytical workflows.

Differences in hydrogen-bond acceptor count and predicted pKa may shift solubility, formulation, and metal-chelation properties, limiting direct interchangeability.

Quantitative Differentiation Evidence for 2-Methyl-5-nitro-N-(4-nitrobenzylidene)aniline vs. Closest Analogs


Dual-Nitro Substitution Confers a Distinct Electronic Push-Pull Architecture Compared to Mono-Nitro and Non-Nitro Analogs

The target compound bears two nitro groups (5-position on aniline ring, 4-position on benzylidene ring), while the closest literature-characterized analog N-(4-nitrobenzylidene)aniline has only one nitro group (on the benzylidene ring). Photoelectron spectral studies and PCILO conformational calculations on N-(4-nitrobenzylidene)aniline establish a ground-state aniline-ring twist angle of approximately 30°, whereas N-benzylidene-4-nitroaniline (nitro on the aniline ring only) exhibits a twist angle of approximately 60° [1]. Systematic DFT studies (B3LYP/6-311G**) on 15 4-substituted N-(4-nitrobenzylidene)anilines demonstrate that substituent identity on the aniline ring directly modulates the twist angle and through-space shielding of the azomethine proton [2]. The target compound's dual-nitro, 2-methyl substitution pattern is expected to produce an intermediate twist angle and unique shielding pattern relative to these single-nitro benchmarks, but a direct experimental measurement of the target compound's twist angle has not been reported. This evidence is classified as class-level inference. [3].

Twist Angle
Class-level inference

Target predicted intermediate between ~30° (N-(4-nitrobenzylidene)aniline) and ~60° (N-benzylidene-4-nitroaniline); direct measurement not reported.

Impacts π-orbital overlap and solid-state packing; class-level context.

PCILO/DFT modeling; direct experimental data needed.

Molecular conformation Twist angle DFT calculation Photoelectron spectroscopy N-Benzylideneaniline

Verified GC-MS and ¹H NMR Reference Spectra Enable Definitive Identity Confirmation, Unlike Uncharacterized Analogs

The target compound has a verified entry in the Wiley KnowItAll spectral database with both ¹H NMR and GC-MS spectra [1]. In comparison, the closely related analog N-benzylidene-2-methyl-5-nitroaniline (CAS 303761-77-5, which lacks the 4-nitro group on the benzylidene ring) and the positional isomer 2-methyl-5-nitro-N-(3-nitrobenzylidene)aniline do not have comparable verified reference spectra in the same open-access spectral library . The availability of authenticated spectra for the target compound provides a procurement advantage for analytical chemistry and quality control workflows, where spectral matching against a reference library is a common identity confirmation step. .

Spectral Identity
Reported

2 verified spectra (1H NMR, GC-MS) in Wiley KnowItAll library. Closest analogs: 0 verified spectra.

Supports identity confirmation in QC and screening workflows.

SpectraBase Compound ID 50bFoQUayl3.

Analytical chemistry Quality control Spectral library GC-MS NMR

Predicted Physicochemical Parameters Quantitatively Differentiate from the Non-Nitro Benzylidene Analog

Predicted physicochemical parameters for the target compound are available from ChemicalBook: boiling point 483.8±40.0 °C, density 1.32±0.1 g/cm³, and pKa 0.61±0.50 . The non-nitro benzylidene analog N-benzylidene-2-methyl-5-nitroaniline (CAS 303761-77-5, C14H12N2O2, MW 240.26) has a significantly lower molecular weight (240.26 vs. 285.25 g/mol), lacks the electron-withdrawing 4-nitro group on the benzylidene ring, and therefore possesses different hydrogen-bond acceptor capacity (4 vs. 6 H-bond acceptors), predicted LogP, and electronic properties . The pKa of 0.61 for the target compound indicates the azomethine nitrogen is substantially less basic than in the non-nitro analog, affecting complexation behavior with metal ions and acids. [1].

Predicted pKa & MW
Data to verify

pKa 0.61±0.50; MW +45.0 g/mol vs non-nitro analog; H-bond acceptors 6 vs 4.

Affects solubility, formulation, and metal-chelation behavior.

Predicted data (ACD/Labs Percepta Platform).

Physicochemical properties pKa Boiling point Density Lead optimization

Class-Level Antimicrobial SAR Evidence: 2-Methyl-5-nitroaniline-Derived Schiff Bases with Electron-Withdrawing Benzylidene Substituents Exhibit Enhanced Antibacterial Activity Relative to Unsubstituted or Electron-Donating Analogs

Lingappa et al. (2011) synthesized a series of 17 2-methyl-5-nitroaniline-derived Schiff bases (5a-5k and 6a-6f) and evaluated their in vitro antimicrobial activity by disc diffusion [1]. Compounds with electron-withdrawing substituents on the benzylidene ring (e.g., 5d, 5f) showed good antimicrobial activity compared to standard drugs, while those with electron-donating substituents exhibited weaker activity. Separately, Suresh et al. (2020) evaluated nine benzylidene-4-nitroanilines against Gram-positive (Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria by the Bauer-Kirby method, reporting that some substituted (E)-N-benzylidene-4-nitrobenzenamines possessed good antibacterial effects [2]. The target compound combines the 2-methyl-5-nitroaniline pharmacophore with the strongly electron-withdrawing 4-nitrobenzylidene moiety—both features independently associated with enhanced antimicrobial activity in these class-level studies. However, direct MIC or zone-of-inhibition data specifically for the target compound are not available in the public literature. This evidence is classified as class-level inference. [3].

Antimicrobial SAR
Class-level inference

Electron-withdrawing benzylidene enhances activity in 2-methyl-5-nitroaniline Schiff bases. No direct MIC data for target compound.

Supports antimicrobial screening context.

Requires in-house MIC evaluation.

Antimicrobial Structure-activity relationship Zone of inhibition Gram-positive bacteria 2-Methyl-5-nitroaniline derivatives

Crystallographic Lability: Dynamic Disorder (Pedal Motion) Is an Established Phenomenon in N-(4-Nitrobenzylidene)aniline Crystals, Potentially Applicable to the Target Compound

Harada et al. (2004) demonstrated by variable-temperature X-ray diffraction that N-(4-nitrobenzylidene)aniline (1), N-(4-chlorobenzylidene)-4-methylaniline (2), and N-(4-methylbenzylidene)-4-methylaniline (3) all exhibit dynamic disorder in their crystal structures, attributed to a conformational change involving pedal motion [1]. The target compound shares the same N-(4-nitrobenzylidene) core as compound (1) from this study, plus additional 2-methyl and 5-nitro substituents on the aniline ring. While the target compound has not been crystallographically characterized, the established pedal-motion phenomenon in the parent system suggests that the target compound is likely to exhibit similar or modified dynamic behavior, which could affect its solid-state properties, melting behavior, and long-term storage stability. This evidence is classified as class-level inference. [2].

Dynamic Disorder
Class-level inference

N-(4-nitrobenzylidene)aniline shows pedal motion; target scaffold related, dynamic disorder predicted.

May affect solid-state stability and melting behavior.

Crystallographic characterization needed.

Crystallography Solid-state chemistry Dynamic disorder Pedal motion N-Benzylideneaniline

Differentiated Application Scenarios for 2-Methyl-5-nitro-N-(4-nitrobenzylidene)aniline Based on Quantitative Evidence


Medicinal Chemistry: Fragment-Based or Structure-Activity Relationship (SAR) Screening Requiring a Dual-Nitro, Electron-Deficient Schiff Base Scaffold

The compound's dual-nitro substitution architecture uniquely combines the 2-methyl-5-nitroaniline pharmacophore (present in several antimicrobial derivatives [1]) with a 4-nitrobenzylidene moiety. The resulting electron-deficient scaffold (predicted pKa 0.61 ) provides a structurally defined, purchasable entry point for medicinal chemists building SAR libraries around the nitrobenzylideneaniline chemotype. Compared to the more electron-rich N-benzylidene-2-methyl-5-nitroaniline (CAS 303761-77-5), the target compound's lower basicity and additional hydrogen-bond acceptor capacity may translate into differentiated target engagement profiles. The availability of verified reference spectra [2] further supports identity confirmation in screening workflows. [1][2]

Crystallography and Solid-State Chemistry: Investigating Substituent Effects on Dynamic Disorder (Pedal Motion) in N-Benzylideneaniline Crystals

Based on Harada et al. (2004), who demonstrated pedal-motion-driven dynamic disorder in N-(4-nitrobenzylidene)aniline crystals [3], the target compound extends this scaffold with a 2-methyl and 5-nitro substitution on the aniline ring. This makes it a logical next candidate for variable-temperature crystallographic studies aimed at understanding how steric (2-methyl) and electronic (5-nitro) perturbations modulate the conformational dynamics and phase behavior of N-benzylideneaniline derivatives. Procurement of this compound for crystallography is justified by its structural relationship to the already-characterized dynamic system. [3]

Computational Chemistry: Benchmarking DFT-Predicted vs. Experimental Spectroscopic and Conformational Properties of Push-Pull Imines

The Proks & Holík (2004) study established a computational framework (DFT B3LYP/6-311G**) for correlating aniline-ring substituent effects with ¹H NMR chemical shifts and inter-ring twist angles in 4-substituted N-(4-nitrobenzylidene)anilines [4]. The target compound, bearing an ortho-methyl group and a meta-nitro group (rather than a single para-substituent), represents a non-trivial extension of this computational model. It can serve as a validation compound for testing whether the established twist-shielding correlation holds for polysubstituted aniline rings, thereby contributing to the refinement of computational models for imine conformational analysis. [4]

Antimicrobial Screening: Exploring the Contribution of the 4-Nitrobenzylidene Moiety to the Activity of 2-Methyl-5-nitroaniline-Derived Antibacterial Agents

Lingappa et al. (2011) demonstrated that electron-withdrawing substituents on the benzylidene ring enhance antibacterial activity in 2-methyl-5-nitroaniline Schiff bases [1], and Suresh et al. (2020) corroborated that certain substituted benzylidene-4-nitroanilines exhibit good antibacterial effects against both Gram-positive and Gram-negative organisms [5]. The target compound is the logical intersection of these two SAR trends, combining the 2-methyl-5-nitroaniline core with the 4-nitrobenzylidene moiety. Procurement of this compound for in-house antimicrobial evaluation addresses a specific gap in the published SAR data: no MIC or zone-of-inhibition values have been reported for this exact dual-nitro derivative. [1][5]

Application
Selection Property
Validation Focus
Medicinal chemistry SAR libraries
Electron-deficient dual-nitro scaffold with verified spectra
SAR profiling against target panels; identity confirmation
Crystallographic dynamic disorder studies
Structural homology to pedal-motion N-benzylideneanilines
Variable-temperature XRD; DSC thermogram analysis
Computational chemistry benchmark
Polysubstituted push-pull imine scaffold
DFT vs experimental NMR and twist angle correlation
Antimicrobial screening studies
Dual-nitro SAR probe combining 2-methyl-5-nitroaniline and 4-nitrobenzylidene
MIC and zone-of-inhibition evaluation against Gram-positive/negative strains
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